molecular formula C10H15ClN2O2 B6264337 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride CAS No. 1803607-21-7

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

Cat. No. B6264337
CAS RN: 1803607-21-7
M. Wt: 230.7
InChI Key:
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Description

“N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride” is a complex organic compound. Similar compounds, such as “N- [3- (aminomethyl)phenyl]methanesulfonamide hydrochloride” and “N- [3- (aminomethyl)phenyl]methanesulfonamide hydrochloride”, have been found in databases . These compounds generally exist as a powder and are stored at room temperature .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For instance, the InChI code for “N- [3- (aminomethyl)phenyl]methanesulfonamide hydrochloride” is 1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “N- [3- (aminomethyl)phenyl]methanesulfonamide hydrochloride” has a molecular weight of 236.72 .

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride involves the reaction of 3-(aminomethyl)aniline with 2-methoxyacetyl chloride in the presence of a base to form N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "3-(aminomethyl)aniline", "2-methoxyacetyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(aminomethyl)aniline is added to a solution of base in a suitable solvent.", "Step 2: 2-methoxyacetyl chloride is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is stirred at room temperature for a suitable period of time to allow the reaction to proceed.", "Step 4: The reaction mixture is quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain N-[3-(aminomethyl)phenyl]-2-methoxyacetamide as a solid.", "Step 6: N-[3-(aminomethyl)phenyl]-2-methoxyacetamide is dissolved in hydrochloric acid and the solution is concentrated under reduced pressure to obtain N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride as a solid." ] }

CAS RN

1803607-21-7

Product Name

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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